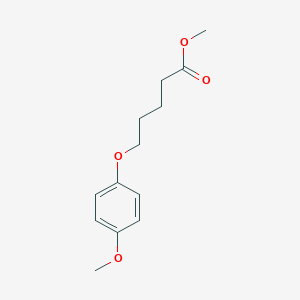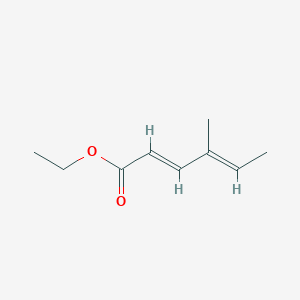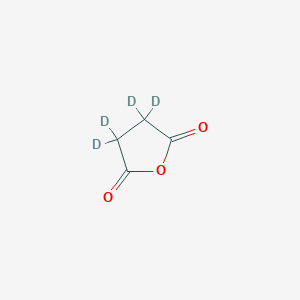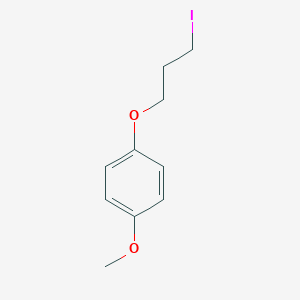
6-Ethylguanine
Vue d'ensemble
Description
6-Ethylguanine is a chemical compound with the molecular formula C7H9N5O. It has an average mass of 179.179 Da and a mono-isotopic mass of 179.080704 Da . It is also known by other names such as 1H-purin-2-amine, 6-ethoxy-, 6-ethoxy-1h-purin-2-amine, and 6-Ethoxy-3H-purin-2-amine .
Synthesis Analysis
The enzyme-catalyzed in vitro synthesis of double-stranded DNA (ds-DNA) containing [3H]-labeled O6-ethylguanine (O6-EtGua) has been described in a study . The rate of elimination from DNA of O6-ethylguanine may be an important factor in neoplastic transformation by ethylnitrosourea .Molecular Structure Analysis
The molecular structure of 6-Ethylguanine consists of 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The stability and conformation of a dodecamer containing O6-ethylguanine: thymine base pairs have been compared with that of a similar duplex containing a normal sequence .Chemical Reactions Analysis
The binding of AT to DNA is non-specific and mediated mainly by ionic interactions . The reaction mechanism of AT with DNA in vivo requires further investigation .Physical And Chemical Properties Analysis
6-Ethylguanine has a density of 1.4±0.1 g/cm3, a boiling point of 569.0±53.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 48.3±0.3 cm3, and it has a polar surface area of 90 Å2 .Applications De Recherche Scientifique
DNA Repair and Binding Studies
6-Ethylguanine (O6-EtGua) is used in studies related to DNA repair and binding . For instance, it has been used in research to investigate the binding and repair characteristics of recombinant human O6-alkylguanine-DNA alkyltransferase (AT) in vitro . The research found that the binding of AT to DNA is non-specific and mediated mainly by ionic interactions .
Mutagenesis Research
6-Ethylguanine plays a significant role in mutagenesis research . It has been used in studies to understand the mutagenic effects of N-nitroso-N-ethylurea (NEU) in Salmonella typhimurium . The research found that mutagenesis and O6-EtGua formation exhibited threshold-like behavior, indicating a dependence of mutagenesis on O6-EtGua .
Mécanisme D'action
Target of Action
The primary target of 6-Ethylguanine is the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT) . MGMT plays a crucial role in maintaining genome stability by repairing DNA damage caused by alkylating agents .
Mode of Action
6-Ethylguanine interacts with its target, MGMT, by transferring an alkyl group from the guanine to a cysteine residue . This interaction results in the repair of the DNA lesion induced by alkylating agents . The binding of MGMT to DNA is non-specific and is mainly mediated by ionic interactions .
Biochemical Pathways
The major biochemical pathway affected by 6-Ethylguanine is the DNA repair pathway. Specifically, it involves the base excision repair, direct damage reversal by MGMT, and nucleotide excision repair . These pathways work together to protect against the genotoxic and carcinogenic effects of alkylating agents .
Pharmacokinetics
The pharmacokinetics of 6-Ethylguanine involve its rapid repair by MGMT and subsequent removal from the DNA . The rate of loss of O6-ethylguanine from DNA shows complex kinetics, and the half-life depends on the extent of alkylation .
Result of Action
The action of 6-Ethylguanine results in the repair of DNA lesions, thereby restoring the integrity of DNA . The repair process is a one-time event as each mgmt protein can act only once . This repair mechanism is crucial in protecting cells from the mutagenic and carcinogenic effects of alkylating agents .
Action Environment
The action of 6-Ethylguanine can be influenced by environmental factors such as the presence of other DNA lesions and the ionic strength of the environment . For instance, surplus DNA can reduce the rate of O6-ethylguanine repair by competitively binding MGMT molecules . Furthermore, the repair rate can be affected by changes in the ionic strength of the environment .
Orientations Futures
There is a large body of experimental data suggesting that O6-alkylguanine DNA adducts, including O6-ethylguanine adducts, are effectively removed through the DNA repair enzyme O6-methylguanine methyltransferase (MGMT) . This lays the groundwork for subsequent translational studies, with implications for future epigenetic editing-based clinical applications .
Propriétés
IUPAC Name |
6-ethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199829 | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylguanine | |
CAS RN |
51866-19-4 | |
| Record name | 6-Ethoxy-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51866-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ETHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)



![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)


![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)



